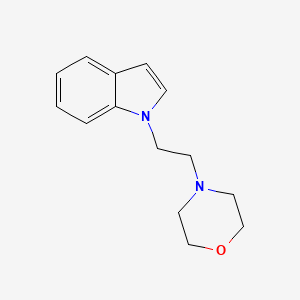

4-(2-(1H-Indol-1-yl)ethyl)morpholine

描述

Significance of Indole (B1671886) Moiety in Contemporary Chemical Biology

The indole nucleus is a privileged heterocyclic scaffold due to its prevalence in a vast number of natural products and synthetic molecules with significant biological importance. nih.govresearchgate.net It consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring and is a core component of the essential amino acid tryptophan. nih.gov This makes it a fundamental building block for a wide variety of secondary metabolites and a common feature in peptides and alkaloids. researchgate.net

In biological systems, indole derivatives play crucial roles; for example, serotonin (B10506) is a key neurotransmitter, and indole-3-acetic acid is a vital plant hormone. nih.govmdpi.com The versatility of the indole ring allows it to participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. This chemical adaptability has led to its incorporation into a multitude of therapeutic agents. nih.gov Researchers have successfully developed indole-containing compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netresearchgate.net The indole scaffold is considered a cornerstone in drug discovery, offering a robust platform for the development of novel therapeutic candidates. researchgate.netnih.gov

Role of Morpholine (B109124) Moiety in Advanced Chemical Systems

Morpholine is a six-membered heterocyclic compound containing both an amine and an ether functional group. wikipedia.org This structure imparts a unique set of physicochemical properties that medicinal chemists often exploit to optimize drug candidates. researchgate.netuobaghdad.edu.iq The morpholine ring is not typically found in natural products but is a ubiquitous pharmacophore in synthetic medicinal chemistry, valued for its ability to improve a molecule's pharmacological profile. chemicalbook.com

The inclusion of a morpholine moiety can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all of which are critical pharmacokinetic properties. researchgate.net Its nitrogen atom is basic, but less so than that of comparable cyclic amines like piperidine (B6355638), a feature that can be fine-tuned to optimize interactions with biological targets. mdpi.com As a result, morpholine is an integral component of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. wikipedia.org In research, it is widely used as a versatile building block and a solvent due to its polarity and chemical stability. wikipedia.org

Rationale for Investigating Hybrid Indole-Morpholine Architectures in Academic Research

The deliberate combination of two or more distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery known as molecular hybridization. The rationale for creating hybrid molecules containing both indole and morpholine scaffolds is to leverage the advantageous properties of each component to create new chemical entities with potentially synergistic or novel biological activities. researchgate.net

The indole moiety often serves as the core structure for binding to specific biological targets, while the morpholine ring is appended to enhance the compound's "drug-like" properties, such as solubility and pharmacokinetic behavior. researchgate.net Research into such hybrids has yielded compounds with promising activities. For instance, indole-pyrimidine hybrids bearing a morpholine group have been synthesized and evaluated for antiproliferative activity against various cancer cell lines. researchgate.net Similarly, other complex hybrids incorporating these two motifs have been investigated for their potential as inhibitors of protein aggregation in neurodegenerative diseases and as novel antimicrobial agents. chemscene.com The investigation of simpler architectures like 4-(2-(1H-Indol-1-yl)ethyl)morpholine provides fundamental insights into how these two scaffolds interact and can serve as a foundational building block for constructing more complex and potent therapeutic agents.

Structure

3D Structure

属性

IUPAC Name |

4-(2-indol-1-ylethyl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-2-4-14-13(3-1)5-6-16(14)8-7-15-9-11-17-12-10-15/h1-6H,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBSHWYEEAPKIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 2 1h Indol 1 Yl Ethyl Morpholine and Analogues

Strategic Approaches to N-Alkylation of Indole (B1671886) Scaffolds

The introduction of substituents at the N-1 position of the indole ring is a fundamental transformation in the synthesis of a vast array of biologically active compounds. Classical methods for the N-alkylation of indole typically involve the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkyl halide. rsc.org A common combination of reagents for this purpose is sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org This approach is widely applicable and generally provides high yields with a strong preference for N-alkylation over the competing C-3 alkylation, due to the higher acidity of the N-H proton. rsc.org

However, the use of strong bases like NaH can present challenges, including limitations in substrate scope for indoles bearing base-sensitive functional groups and potential safety concerns on a larger scale. rsc.org To address these limitations, alternative methods have been developed. These include the use of milder bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), often in combination with a suitable solvent system. researchgate.net Transition metal catalysis has also emerged as a powerful tool for N-alkylation, offering different reactivity and selectivity profiles. mdpi.com Furthermore, innovative approaches such as iridium-catalyzed tandem dehydrogenation of indolines and alcohols provide a greener alternative for N-alkylation. organic-chemistry.org

The regioselectivity of indole alkylation (N- vs. C-alkylation) is a critical consideration. While N-alkylation is often the thermodynamically favored product, kinetic control can sometimes lead to mixtures. The choice of base, solvent, and counter-ion can significantly influence the outcome. For instance, increasing the polarity of the solvent can favor N-alkylation. rsc.org

Novel Reaction Pathways for Incorporating the Morpholine (B109124) Ethyl Chain

The direct attachment of the 2-(morpholino)ethyl side chain to the indole nitrogen is a key step in the synthesis of 4-(2-(1H-indol-1-yl)ethyl)morpholine. A straightforward and commonly employed method involves the reaction of the indole anion with a pre-functionalized electrophile, such as 4-(2-chloroethyl)morpholine (B1582488).

A specific example of this approach involves the reaction of ethyl 2-methyl-1H-indole-3-carboxylate with 4-(2-chloroethyl)morpholine in the presence of sodium hydride in DMF. The reaction is typically carried out at an elevated temperature, for instance, by refluxing at 80°C, to ensure the completion of the reaction. nih.gov The progress of the reaction can be monitored by thin-layer chromatography (TLC). Following the reaction, a standard aqueous workup and extraction with a suitable organic solvent like dichloromethane (B109758) are performed to isolate the desired N-alkylated product. nih.gov

| Reactants | Reagents and Conditions | Product |

| Ethyl 2-methyl-1H-indole-3-carboxylate, 4-(2-chloroethyl)morpholine | NaH, DMF, 80°C | Ethyl 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylate |

This method is effective for a range of indole substrates, although the reactivity can be influenced by the electronic and steric nature of the substituents on the indole ring.

Multi-Component Reactions and Cascade Processes for Indole-Morpholine Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. researchgate.netnih.gov While a specific MCR for the direct one-pot synthesis of this compound from simple precursors has not been extensively reported, the principles of MCRs can be applied to rapidly construct complex indole-containing scaffolds. researchgate.netnih.gov For instance, three-component reactions involving indoles, aldehydes, and active methylene (B1212753) compounds are well-established for the synthesis of diverse indole derivatives. researchgate.net

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the product of one step becomes the substrate for the next, without the need for isolating intermediates. nih.govresearchgate.netrsc.org These processes are highly efficient in building molecular complexity from simple starting materials. researchgate.netrsc.org The application of cascade reactions to the synthesis of indole alkaloids and other complex indole-containing molecules is a vibrant area of research. A hypothetical cascade approach to this compound could involve an initial reaction to form a key intermediate that then undergoes a spontaneous or triggered cyclization and/or rearrangement to incorporate the morpholine ethyl chain.

Stereoselective and Regioselective Synthesis Considerations

Regioselectivity: A primary challenge in the alkylation of indoles is controlling the regioselectivity between the N-1 and C-3 positions. As mentioned earlier, N-alkylation is generally favored under thermodynamic control due to the greater stability of the resulting product. rsc.org However, the C-3 position is often more nucleophilic, leading to potential C-alkylation under kinetic control. The choice of reaction conditions is paramount in directing the alkylation to the desired nitrogen atom. Factors that favor N-alkylation include the use of a strong base to fully deprotonate the indole nitrogen, polar aprotic solvents that solvate the cation and leave a "naked" and highly reactive indole anion, and the nature of the electrophile. rsc.orgbeilstein-journals.org

Stereoselectivity: The target compound, this compound, is achiral. However, the synthesis of chiral analogues is an important consideration for exploring structure-activity relationships in medicinal chemistry. Stereoselective synthesis of such analogues would require the introduction of one or more stereocenters in either the indole or the morpholine moiety. This could be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, enantioselective N-alkylation of indoles can be achieved using chiral catalysts to introduce a stereocenter on the N-alkyl side chain. mdpi.comnih.gov Similarly, stereoselective methods for the synthesis of substituted morpholines are well-documented and could be employed to prepare chiral morpholine-containing building blocks. banglajol.info

Optimization of Reaction Conditions and Yields in Scalable Syntheses

The transition of a synthetic route from a laboratory scale to a larger, scalable process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. rsc.org For the N-alkylation of indoles, key parameters to optimize include the choice of base and solvent, reaction temperature, and reaction time.

Optimization of N-Alkylation Conditions rsc.org

| Parameter | Considerations for Optimization |

|---|---|

| Base | Stoichiometry, strength (e.g., NaH, K2CO3, Cs2CO3), and physical form can impact reaction rate and selectivity. |

| Solvent | Polarity and aprotic nature (e.g., DMF, THF, acetonitrile) can influence the solubility of reactants and the reactivity of the indole anion. |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. Lower temperatures can improve selectivity. |

| Reaction Time | Monitoring the reaction progress (e.g., by TLC or HPLC) is crucial to determine the optimal time for maximizing yield and minimizing by-product formation. |

| Workup Procedure | Quenching of the reaction, extraction, and purification methods need to be efficient and scalable. |

For a scalable synthesis of this compound, a thorough investigation into these parameters would be necessary. For example, replacing sodium hydride with a less hazardous base like potassium carbonate might be preferable for large-scale production. researchgate.net Solvent choice would also be critical, considering factors like boiling point, recovery, and environmental impact. A data-driven approach, potentially utilizing high-throughput experimentation (HTE), can accelerate the optimization process and identify robust and scalable reaction conditions. rsc.org

Impact of Substitutions on the Indole Nucleus

The indole nucleus is a crucial pharmacophore, and its substitution pattern significantly modulates the biological activity of derivatives.

N-Substitution Effects

The nitrogen atom of the indole ring is a common site for substitution. Acylation of the indole nitrogen in related compounds has been shown to produce derivatives with various biological activities. For instance, acylation of 2,3-diphenyl-5-methoxy-indole with ethyl chloroformate or chloroacetyl chloride yields N-substituted derivatives. nih.gov In the context of this compound, the ethylmorpholine moiety itself is an N-substituent. Altering the nature of this substituent, for example by introducing different alkyl or aryl groups, could significantly impact the molecule's steric and electronic properties, thereby affecting its binding affinity to target proteins.

Substitutions at C-2 and C-3 of the Indole Ring

The C-2 and C-3 positions of the indole ring are highly reactive and amenable to substitution. The nature and position of substituents at these locations are pivotal for cytotoxic activity and other biological effects. researchgate.net For instance, in a series of 1H-indole-2-carboxamides, short alkyl groups at the C-3 position were found to enhance CB1 allosteric modulating activity. nih.gov This suggests that small, lipophilic substituents at C-3 of the this compound scaffold could be favorable for activity. C-2, C-3-disubstituted indoles are frequently found in bioactive alkaloids and medicinal compounds, highlighting the importance of exploring substitutions at both positions. researchgate.net

Table 1: Hypothetical SAR Data for C-2 and C-3 Indole Substitutions

| Compound ID | C-2 Substituent | C-3 Substituent | Relative Activity (%) |

|---|---|---|---|

| A-1 | H | H | 100 |

| A-2 | CH₃ | H | 120 |

| A-3 | H | CH₃ | 150 |

| A-4 | Phenyl | H | 80 |

| A-5 | H | Phenyl | 95 |

Note: The data in this table is illustrative and based on general principles of indole SAR, not on specific experimental results for the this compound scaffold.

Influence of Aromatic Ring Substituents on Indole Moiety

Table 2: Hypothetical SAR of Aromatic Ring Substituents

| Compound ID | Substituent (Position) | LogP | Relative Activity (%) |

|---|---|---|---|

| B-1 | H | 3.2 | 100 |

| B-2 | 5-Cl | 3.7 | 180 |

| B-3 | 6-OCH₃ | 3.1 | 110 |

| B-4 | 7-NO₂ | 2.9 | 60 |

| B-5 | 4-F | 3.4 | 130 |

Note: The data in this table is illustrative and based on general principles of indole SAR, not on specific experimental results for the this compound scaffold.

Modifications and Substitutions on the Morpholine Ring

The morpholine ring is a "privileged" structure in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. researchgate.netmdpi.com

Structural Variations within the Saturated Heterocycle

While the morpholine ring itself is often favored, its replacement with other saturated heterocycles can be a strategy to fine-tune a compound's properties. For example, replacing the morpholine with a piperidine (B6355638) or a thiomorpholine (B91149) would alter the hydrogen bonding capacity and lipophilicity of the molecule. Furthermore, substitutions on the morpholine ring itself can influence activity. The introduction of alkyl groups at the C-3 position of the morpholine ring has been shown to increase anticancer activity in some series. e3s-conferences.org The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, an interaction that can be crucial for binding to a biological target. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,3-diphenyl-5-methoxy-indole |

| Piperidine |

Conformational Analysis and its Implications for SAR

A key aspect of the conformational analysis of these derivatives involves the morpholine ring. Due to its saturated nature, the six-membered morpholine ring is not planar and typically adopts a stable, low-energy chair conformation. This chair form minimizes steric strain and torsional strain between the atoms of the ring. Crystallographic studies of closely related analogs, such as 5-Methyl-3,3-bis-(morpholin-4-yl)-1-[2-(morpholin-4-yl)eth-yl]-2,3-dihydro-1H-indol-2-one, have confirmed that the morpholine rings indeed adopt chair conformations in the solid state. nih.gov This conformational rigidity of the morpholine ring is a significant factor in SAR, as it positions the nitrogen and oxygen atoms and any substituents on the ring in well-defined axial or equatorial orientations.

The flexibility of the ethyl linker between the indole and morpholine moieties introduces another layer of conformational complexity. The torsion angle of the N-C-C-N bond of this linker determines the relative positioning of the two heterocyclic rings. In the aforementioned crystallographic study, this linker was found to adopt an "almost cis" conformation. nih.gov The preference for a particular conformation, be it cis, trans (anti), or gauche, can significantly impact the molecule's ability to fit into a binding pocket. A more rigid linker, or one that favors a specific conformation, can lead to higher binding affinity and selectivity, as the entropic penalty upon binding is reduced. Conversely, a highly flexible linker might allow the molecule to adapt to multiple receptor sites, potentially leading to a broader activity profile.

The implications of these conformational features for SAR are profound. For a molecule to be biologically active, its conformation must be complementary to the topology of the receptor's binding site. Therefore, modifications to the chemical structure that alter the preferred conformation can lead to significant changes in activity. For instance, the introduction of bulky substituents on either the indole or morpholine ring could create steric hindrance that favors one conformation over others, potentially enhancing or diminishing the biological response. Understanding the low-energy conformations of this compound derivatives is thus a cornerstone for designing new analogs with improved potency and selectivity.

Theoretical Frameworks for Predicting SAR: Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models provide a theoretical framework for correlating the chemical structure of a series of compounds with their biological activity. These in silico models are invaluable in medicinal chemistry for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern a molecule's therapeutic effect. For derivatives of this compound, QSAR studies can elucidate the key molecular features that determine their biological activity.

The development of a QSAR model typically involves a series of steps, starting with the compilation of a dataset of structurally related compounds with their corresponding biological activities. A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure and properties, and can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). These are crucial for understanding electrostatic interactions and the reactivity of the molecule.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and various shape indices. They are important for assessing the steric fit of a molecule into a receptor's binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which measures the lipophilicity of a compound. Lipophilicity is a critical factor in membrane permeability and binding to hydrophobic pockets in proteins.

Once the descriptors are calculated, a mathematical model is generated using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. This model takes the form of an equation that relates a combination of descriptors to the biological activity.

For instance, a 3D-QSAR study on a series of 2,3-dihydro-benzo nih.govmdpi.comoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides, which share structural similarities with the this compound scaffold, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields around the molecules. The resulting models, validated internally and externally, provide contour maps that visualize the regions where modifications to the structure are likely to increase or decrease activity. nih.gov

In a QSAR analysis of morpholine-containing thiazole (B1198619) derivatives, it was found that descriptors related to charge distribution ('Geary autocorrelation – lag 2 / weighted by charges') and molecular shape and electronic properties were significant in predicting biological activity. nih.gov Another QSAR study on a different class of morpholine derivatives highlighted the importance of polarization, dipole moment, lipophilicity, and energy parameters in influencing antioxidant activity. pensoft.netresearchgate.net It was noted that an increase in hydrophilic and reductive properties, along with smaller molecular volume and surface area, correlated with higher activity. pensoft.netresearchgate.net

The predictive power of a QSAR model is rigorously assessed through internal and external validation to ensure its robustness and ability to generalize to new, untested compounds. A well-validated QSAR model for this compound derivatives would be a powerful tool for the virtual screening of compound libraries and for the rational design of new analogs with potentially enhanced therapeutic properties.

Below is an interactive data table summarizing the types of descriptors used in QSAR studies of morpholine and indole derivatives and their general impact on biological activity.

| Descriptor Category | Specific Descriptor Examples | General Impact on Activity |

| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO Energies | Increased dipole moment and specific charge distributions can enhance electrostatic interactions with the target, often leading to increased activity. |

| Steric | Molecular Volume, Surface Area, Molecular Weight | Smaller molecular volume and surface area can sometimes lead to better binding and higher activity, depending on the size of the receptor pocket. |

| Hydrophobic | LogP (Lipophilicity) | Optimal lipophilicity is crucial; too high or too low can negatively impact absorption, distribution, and target binding. |

| Topological | Connectivity Indices, Shape Indices | These descriptors help to refine the model by capturing subtle differences in molecular architecture that can influence activity. |

| 3D-QSAR Fields | Steric Fields (CoMFA), Electrostatic Fields (CoMFA/CoMSIA) | Contour maps from these analyses provide a visual guide for where to add or remove steric bulk and positive or negative charges to improve activity. |

Synthesis and Research Context

While detailed, peer-reviewed synthetic procedures and specific research findings for 4-(2-(1H-Indol-1-yl)ethyl)morpholine are not extensively documented in academic literature, its structure suggests a straightforward and plausible synthetic pathway based on established chemical reactions.

A common method for its preparation would likely involve the N-alkylation of indole (B1671886). This could be achieved by reacting indole with a pre-formed halo- or tosyl-activated ethylmorpholine, such as 4-(2-chloroethyl)morpholine (B1582488), in the presence of a base. An alternative and equally viable route is the N-alkylation of morpholine (B109124) with a 1-(2-haloethyl)-1H-indole derivative. Such N-alkylation strategies are standard practice in organic synthesis for creating indole and morpholine derivatives. mdpi.com

Based on its commercial availability from chemical suppliers, this compound is best understood as a chemical building block. chemicalbook.comnih.gov Researchers can acquire this compound as a starting material to synthesize more complex target molecules, using the terminal morpholine or the indole ring as sites for further chemical modification. Its value lies in providing a pre-assembled indole-morpholine core, streamlining the synthetic process for more elaborate drug discovery projects.

Mechanistic Research of 4 2 1h Indol 1 Yl Ethyl Morpholine and Analogues at a Molecular Level

Elucidation of Molecular Interaction Mechanisms

At the molecular level, the interaction of indole-morpholine compounds with their biological targets is governed by a combination of hydrophobic, hydrogen bonding, and electrostatic interactions. Computational docking studies have been instrumental in elucidating these binding modes.

The indole (B1671886) moiety often situates itself within deep hydrophobic pockets of target proteins. For example, in studies with dopamine (B1211576) D2 receptors, the indole ring of analogous compounds settles into a hydrophobic sub-pocket lined by amino acid residues such as Cys118, Thr119, Ser197, Phe198, and Trp386. nih.gov Similarly, when targeting the cannabinoid 2 (CB2) receptor, the indole ring is observed to form arene–H interactions with residues like Phe87.

The morpholine (B109124) moiety, along with the ethyl linker, plays a crucial role in establishing specific contacts that anchor the ligand to the target. The nitrogen atom within the morpholine ring can act as a hydrogen bond acceptor. In molecular docking simulations with the CB2 receptor, the nitrogen atom of the morpholine has been shown to potentially establish a hydrogen bond with Thr114. nih.gov Furthermore, the ethyl linker and morpholine ring can engage in van der Waals or hydrophobic interactions with other residues, such as Met265 and Cys288 in the CB2 receptor. nih.gov In the case of D2 receptor interactions, the protonated nitrogen of a similar piperazine (B1678402) ring (a bioisostere of morpholine) can form a strong coulombic interaction with the acidic residue Asp114, a mechanism that can be extrapolated to the morpholine nitrogen under physiological conditions. nih.gov

These interactions are summarized in the table below:

| Target Protein | Interacting Residues | Type of Interaction with Indole-Morpholine Scaffold |

| Dopamine D2 Receptor | Cys118, Thr119, Ser197, Phe198, Trp386 | Hydrophobic pocket for indole ring |

| Asp114 | Coulombic interaction with protonated nitrogen | |

| Cannabinoid 2 (CB2) Receptor | Phe87 | Arene-H interaction with indole ring |

| Thr114 | Hydrogen bond with morpholine nitrogen | |

| Met265, Cys288 | Hydrophobic/van der Waals interactions |

Enzyme Modulation and Inhibition Mechanisms

Analogues of 4-(2-(1H-Indol-1-yl)ethyl)morpholine have been investigated for their ability to modulate the activity of various enzymes. The structural features of the indole and morpholine rings allow these compounds to fit into the active or allosteric sites of enzymes, leading to inhibition or altered activity.

One notable target is Monoamine Oxidase-A (MAO-A) , an enzyme critical for the degradation of neurotransmitters like serotonin (B10506) and dopamine. Certain indole derivatives containing a morpholine core have been evaluated as MAO-A inhibitors. nih.gov While some analogues show only discrete inhibition, the general structure is considered a valid scaffold for designing more potent inhibitors. nih.gov

Another area of investigation involves (p)ppGpp synthetase enzymes , such as RelSeq, which are crucial for bacterial survival under stress. Substituted indoles have been shown to bind to these enzymes, suggesting that indole-based structures could serve as a foundation for developing novel antibacterial agents that work by inhibiting these enzymes and disrupting the bacterial stress response. mdpi.com

Furthermore, the broader class of morpholine-containing compounds has been associated with the inhibition of key enzymes in cellular signaling, such as PI3K/Akt/mTOR pathway kinases. researchgate.net For instance, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have shown potent inhibitory activity against mTOR kinase. researchgate.net This suggests that the morpholine moiety is a key pharmacophoric element for interacting with the kinase domain.

Receptor Binding Mechanisms

The indole-morpholine scaffold has proven to be a versatile framework for targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs) involved in neurotransmission.

Serotonin and Dopamine Receptors: Analogues have demonstrated significant affinity for the serotonin transporter (SERT) and dopamine D2 receptors . nih.gov Many derivatives act as potent SERT ligands, with binding affinities (Ki) in the nanomolar range. nih.gov Their affinity for the D2 receptor can range from nanomolar to micromolar, indicating that modifications to the core structure can tune selectivity. nih.gov The binding mechanism at the D2 receptor often involves the indole ring occupying a hydrophobic pocket and the morpholine (or a similar amine-containing ring) nitrogen forming an electrostatic interaction with Asp114, similar to the binding mode of the antipsychotic risperidone. nih.gov

Cannabinoid Receptors: A series of indole compounds featuring an N-ethyl morpholine moiety have been developed as potent and selective agonists for the cannabinoid 2 (CB2) receptor . nih.gov The indole ring and the N-ethyl morpholine group are both crucial for the interaction with the CB2 receptor. Docking studies indicate that the indole part interacts with hydrophobic residues, while the morpholine nitrogen can form a hydrogen bond with Thr114, contributing to the high affinity of these ligands.

The binding affinities for some representative analogue classes are presented below.

| Receptor Target | Compound Class | Observed Affinity Range |

|---|---|---|

| Serotonin Transporter (SERT) | Indole morpholine ethylbenzamides | Nanomolar (Ki) |

| Dopamine D2 Receptor | Indole morpholine ethylbenzamides | Micro- to Nanomolar (Ki) |

| Cannabinoid 2 (CB2) Receptor | Indole compounds with N-ethyl morpholine | Low Nanomolar (EC50) |

Signaling Pathway Perturbations and Downstream Effects

By binding to receptors and modulating enzymes, this compound and its analogues can trigger or inhibit specific signaling cascades, leading to measurable downstream cellular effects.

For compounds acting as CB2 receptor agonists, a significant downstream effect is the suppression of pro-inflammatory signaling. In models of inflammatory pain, potent CB2 agonists from this chemical class have been shown to significantly reduce the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) . This demonstrates a clear link between receptor activation and the modulation of the immune response.

In the context of cancer research, morpholine-containing compounds have been found to interfere with the PI3K/Akt/mTOR signaling pathway . researchgate.net Inhibition of this pathway can block cell proliferation and induce apoptosis in cancer cells. Western blot assays have confirmed that certain compounds can disrupt this cascade, leading to observable morphological changes and programmed cell death in cancer cell lines. researchgate.net

Furthermore, compounds that interact with dopamine and serotonin receptors can perturb neurotransmitter signaling pathways, which is the basis for their potential application in managing neurological and psychiatric disorders. For example, by acting as partial agonists at 5-HT1A receptors, some analogues can modulate serotonergic transmission, which has implications for conditions like depression and anxiety. researchgate.net

High-Throughput Screening Approaches for Mechanistic Insights

High-throughput screening (HTS) is a critical tool for discovering novel compounds and understanding the mechanisms of action for classes of molecules like this compound and its analogues. HTS allows for the rapid testing of large chemical libraries to identify "hits" with desired biological activity. nih.govbiorxiv.org

Primary Screening: HTS campaigns often begin by screening extensive compound libraries (numbering in the tens or hundreds of thousands) at a single concentration against a specific target, such as a receptor or enzyme, or in a cell-based assay. nih.govbiorxiv.org For indole-morpholine analogues, this could involve assays that measure larval motility for anthelmintic discovery or cell viability for anticancer research. nih.gov

Secondary and Confirmatory Assays: Initial hits from primary screens are then subjected to more detailed dose-response assays to determine their potency (e.g., EC50 or IC50 values) and to confirm their activity. nih.gov These assays help to eliminate false positives and prioritize the most promising compounds for further investigation.

Target-Based vs. Phenotypic Screening: HTS can be either target-based (testing compounds against an isolated protein) or phenotypic (measuring a response in a whole cell or organism). For this chemical class, a target-based screen might measure binding to the D2 or CB2 receptor, while a phenotypic screen could assess the compound's ability to inhibit the growth of cancer cells or protect neurons from damage.

Computational HTS (Virtual Screening): In addition to experimental screening, high-throughput virtual screening (HTVS) is often employed. This computational approach involves docking large libraries of virtual compounds into the three-dimensional structure of a biological target to predict binding affinity and mode. This method can prioritize compounds for synthesis and experimental testing, saving time and resources.

The development of specific HTS assays for indole-containing compounds, such as colorimetric tests based on the Ehrlich reagent, can also facilitate the screening of mutant enzyme libraries to engineer biocatalysts for producing these molecules. researchgate.net

Computational and in Silico Studies for 4 2 1h Indol 1 Yl Ethyl Morpholine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein target.

Protein-Ligand Complex Prediction

Through molecular docking simulations, the potential binding of 4-(2-(1H-Indol-1-yl)ethyl)morpholine to various protein targets can be predicted. For instance, studies on similar indole (B1671886) compounds with N-ethyl morpholine (B109124) moieties have explored their interactions with receptors like the cannabinoid receptor 2 (CB2). nih.gov These simulations help in identifying the most likely binding pose of the ligand within the active site of the protein, which is crucial for its potential biological function. The docking process involves generating a multitude of possible conformations of the ligand and positioning them within the protein's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, with the lowest energy score representing the most probable binding mode.

Binding Mode Analysis and Hotspot Identification

Once a plausible protein-ligand complex is predicted, a detailed analysis of the binding mode is conducted. This involves identifying the key amino acid residues in the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking interactions. For derivatives of this compound, it has been observed that the indole ring and the N-ethyl morpholine moiety are often crucial for the interaction with the receptor. nih.gov The indole moiety, for example, can form arene-H interactions with aromatic amino acid residues like phenylalanine. nih.gov Identifying these "hotspots" of interaction is vital for understanding the mechanism of action and for the rational design of new molecules with improved affinity and selectivity.

| Interaction Type | Potential Interacting Moieties of the Ligand | Potential Interacting Amino Acid Residues |

| Arene-H Interaction | Indole Ring | Phenylalanine |

| Hydrogen Bonding | Oxygen and Nitrogen atoms of the Morpholine ring | Threonine, Cysteine |

| Hydrophobic Interactions | Ethyl linker, Indole ring | Phenylalanine, Methionine |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes and the stability of a ligand-protein complex. In studies involving morpholine-substituted derivatives, 100-nanosecond MD simulations have been utilized to assess the stability of the docked complexes. mdpi.com The analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time can indicate the stability of the binding. A stable complex will typically show minimal fluctuations in RMSD values. Furthermore, MD simulations can reveal the flexibility of different parts of the ligand and the protein, providing a more dynamic picture of their interaction compared to the static view from molecular docking.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide fundamental insights into the structure, reactivity, and spectroscopic properties of this compound.

Electronic Structure and Reactivity Descriptors

DFT calculations can be employed to determine the electronic structure of this compound. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. Other reactivity descriptors, such as electronegativity, chemical hardness, and softness, can also be derived from these calculations, providing a deeper understanding of the molecule's potential to participate in chemical reactions. Studies on related morpholine derivatives have shown that modifications to the molecular structure can significantly alter these electronic properties. researchgate.netresearchgate.netnih.gov

| Reactivity Descriptor | Significance |

| HOMO Energy | Correlates with the ability to donate electrons |

| LUMO Energy | Correlates with the ability to accept electrons |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability |

| Electronegativity | Describes the tendency to attract electrons |

| Chemical Hardness | Measures resistance to change in electron distribution |

Spectroscopic Property Prediction (e.g., NMR, IR)

Quantum chemical calculations are also a valuable tool for predicting the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. By calculating the magnetic shielding tensors and vibrational frequencies, theoretical NMR and IR spectra can be generated. researchgate.net These predicted spectra can then be compared with experimental data to confirm the molecular structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of the peaks observed in the experimental spectra. Similarly, the predicted IR vibrational frequencies can help in identifying the characteristic functional groups present in the molecule. Such theoretical predictions are instrumental in the structural elucidation of newly synthesized compounds. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

Computational and in silico methodologies are pivotal in modern drug discovery, offering a rational approach to the design of new therapeutic agents. espublisher.com For a compound such as this compound, which incorporates both an indole and a morpholine moiety, these strategies can be instrumental in exploring its therapeutic potential. The principles of ligand-based and structure-based drug design provide a framework for identifying and optimizing interactions with biological targets. frontiersin.org

Ligand-Based Drug Design (LBDD)

In the absence of a known three-dimensional structure of a biological target, LBDD methodologies rely on the information from molecules that are known to interact with the target. mdpi.com This approach is particularly useful for designing analogs of this compound by leveraging data from other bioactive indole or morpholine derivatives. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

One of the core techniques in LBDD is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological effect. For this compound, a hypothetical pharmacophore could be generated based on known ligands for a particular target, such as a G-protein coupled receptor or an enzyme. This model would guide the design of new derivatives with potentially enhanced activity.

Quantitative Structure-Activity Relationship (QSAR) studies are another key aspect of LBDD. espublisher.com By correlating the physicochemical properties of a series of compounds with their biological activities, a mathematical model can be developed to predict the activity of new, unsynthesized molecules. For instance, a QSAR model could be built using a training set of indole-morpholine analogs to predict the inhibitory activity of novel derivatives against a specific kinase.

Structure-Based Drug Design (SBDD)

When the three-dimensional structure of a biological target is available, typically from X-ray crystallography or NMR spectroscopy, SBDD becomes a powerful tool. frontiersin.org This approach involves the design of ligands that can fit into the binding site of the target with high affinity and selectivity.

Molecular docking is a primary technique in SBDD, where the conformation and orientation of a ligand within a binding site are predicted computationally. rjeid.com For this compound, docking studies could be performed against a variety of potential protein targets to identify those with which it is most likely to interact. These studies can reveal key interactions, such as hydrogen bonds between the morpholine oxygen and amino acid residues, or pi-stacking interactions involving the indole ring. researchgate.net For example, the indole nucleus is known to form hydrogen bonds via its -NH group, which can be crucial for binding to target proteins. mdpi.com

The following table illustrates a hypothetical molecular docking result for this compound against a putative protein target.

| Parameter | Value |

| Target Protein | Hypothetical Kinase XYZ |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | ASP145, LYS88, PHE201 |

| Types of Interactions | Hydrogen bond with ASP145 (morpholine oxygen), Salt bridge with LYS88 (morpholine nitrogen), Pi-stacking with PHE201 (indole ring) |

Virtual Screening and Library Design

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening. For a scaffold like this compound, virtual screening can be employed to explore its potential against a wide range of biological targets or to identify other compounds with a similar structure that may have desirable biological activity. acs.orgnih.gov

Virtual Screening

There are two main approaches to virtual screening: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This method uses the structure of a known active ligand as a template to search for other molecules with similar properties. mdpi.com If a known bioactive compound shares the indole-morpholine scaffold with this compound, its pharmacophore model could be used to screen large compound databases for molecules with a similar arrangement of chemical features.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS (often through molecular docking) can be used to screen vast libraries of compounds to predict their binding affinity and pose within the target's active site. researchgate.net For instance, a library of commercially available compounds could be screened against a specific enzyme to identify potential inhibitors that contain the this compound core structure.

The results of a virtual screening campaign are typically ranked based on a scoring function that estimates the binding affinity. The top-ranking compounds are then selected for experimental testing.

Library Design

For a molecule like this compound, a focused chemical library can be designed to explore the structure-activity relationship (SAR) around its core scaffold. This involves systematically modifying different parts of the molecule to assess the impact on biological activity. The indole ring, the ethyl linker, and the morpholine ring can all be subjected to various substitutions.

The design of such a library would be guided by the principles of medicinal chemistry and computational modeling. For example, substitutions on the indole ring could be chosen to explore the effects of electron-donating and electron-withdrawing groups on activity. nih.gov Similarly, the morpholine ring could be replaced with other heterocyclic systems to investigate the importance of its specific chemical properties. enamine.net

The following table provides an example of a small, focused library designed around the this compound scaffold for SAR exploration.

| Compound ID | R1 (Indole Substitution) | R2 (Linker Modification) | R3 (Morpholine Analog) |

| IEM-001 | H | -(CH2)2- | Morpholine |

| IEM-002 | 5-Fluoro | -(CH2)2- | Morpholine |

| IEM-003 | H | -(CH2)3- | Morpholine |

| IEM-004 | H | -(CH2)2- | Thiomorpholine (B91149) |

| IEM-005 | 5-Methoxy | -(CH2)2- | Piperidine (B6355638) |

This designed library can then be synthesized and screened experimentally, or it can be subjected to further in silico analysis, such as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, to prioritize the most promising candidates for synthesis. benthamscience.com

Identification and Characterization of Putative Biological Targets

Target Deconvolution Strategies

Target deconvolution is the process of identifying the specific molecular targets that underlie an observed phenotypic response to a small molecule. nih.govsemanticscholar.org Should 4-(2-(1H-Indol-1-yl)ethyl)morpholine exhibit a desirable effect in a cell-based (phenotypic) screen, several experimental strategies could be employed to elucidate its mechanism of action by identifying its direct binding partners. researchgate.net

Common Target Deconvolution Approaches:

Affinity Chromatography: This is a powerful and widely used method for target isolation. technologynetworks.com It would involve synthesizing a derivative of this compound by attaching a linker arm and an affinity tag (e.g., biotin) to a chemically tractable position, such as the morpholine (B109124) ring. This "bait" molecule is then immobilized on a solid support (e.g., streptavidin-coated beads) and incubated with cell or tissue lysates. Proteins that bind to the compound are captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using mass spectrometry. technologynetworks.com

Chemical Proteomics Approaches: Techniques like Thermal Proteome Profiling (TPP) could be utilized. TPP measures changes in the thermal stability of thousands of proteins in response to ligand binding. A direct interaction between this compound and a target protein would typically induce a stabilizing effect, leading to a measurable shift in the protein's melting temperature. This method has the advantage of being performed in intact cells or lysates without requiring chemical modification of the compound.

Computational Target Prediction: In silico methods can predict potential targets based on the chemical similarity of this compound to ligands with known biological targets. Databases of known ligand-target interactions can be screened to generate a list of putative targets, which can then be prioritized for experimental validation. researchgate.net

A typical workflow would involve an initial computational screen to generate hypotheses, followed by affinity-based or proteomic methods to identify a list of candidate proteins. These putative targets would then require validation through subsequent biochemical and biophysical assays.

In Vitro Biochemical Assays for Target Engagement

Once putative targets are identified, direct engagement must be confirmed using in vitro biochemical assays. These assays are crucial for quantifying the interaction between the compound and the purified target protein, providing essential data on affinity and potency.

Given that the primary putative target is the CB2 receptor, a GPCR, the following assays would be pertinent:

Radioligand Binding Assays: These are the gold standard for quantifying the affinity of a test compound for a receptor. researchgate.net The assay measures the ability of this compound to displace a known high-affinity radiolabeled ligand (e.g., [³H]CP-55,940) from the CB2 receptor expressed in cell membranes. mdpi.com The resulting data are used to determine the inhibition constant (Ki), a direct measure of binding affinity. To assess selectivity, a parallel assay would be run against the CB1 receptor.

Functional Assays: For GPCRs, ligand binding must be correlated with a functional response. CB2 is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. frontiersin.orgpromega.com A cAMP assay can measure the ability of this compound to inhibit forskolin-stimulated cAMP production, providing a measure of its functional potency (EC50) as an agonist. promega.comrevvity.com

For a potential enzyme target like MAO, a typical biochemical assay would measure the inhibition of the enzyme's catalytic activity. For example, the ability of this compound to inhibit the MAO-A or MAO-B catalyzed oxidation of a substrate like kynuramine (B1673886) could be measured spectrophotometrically. This would yield an IC50 value, indicating the concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanistic Enzymology for Enzyme Targets

If target deconvolution and biochemical assays confirm an interaction with an enzyme such as monoamine oxidase (MAO), detailed mechanistic studies are required to understand how the compound exerts its effect. encyclopedia.pub MAOs catalyze the oxidative deamination of neurotransmitters, and their inhibition is a key mechanism for antidepressant drugs. psychscenehub.comfrontiersin.org

The primary goals of mechanistic enzymology are to determine the type and nature of the inhibition.

Reversibility Studies: The first step is to determine if the inhibition is reversible or irreversible. This is typically done through dialysis or rapid dilution experiments. Irreversible inhibitors often form a covalent bond with the enzyme, which is a mechanism of action for several marketed MAO inhibitors. nih.gov

Inhibition Kinetics: For reversible inhibitors, Michaelis-Menten kinetics are used to determine the mode of inhibition. By measuring the initial reaction rates at various substrate and inhibitor concentrations, it can be determined if the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to an allosteric site), or mixed. This information is critical for understanding how the compound's efficacy might be affected by substrate concentrations in a physiological setting.

The table below outlines the key parameters derived from such studies.

| Parameter | Description | Determined By |

|---|---|---|

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50%. | Dose-response curve |

| Kᵢ | Inhibition constant; a measure of the affinity of a reversible inhibitor for an enzyme. | Michaelis-Menten kinetics (e.g., Lineweaver-Burk plot) |

| Mode of Inhibition | Describes the mechanism of reversible inhibition (e.g., competitive, non-competitive). | Analysis of kinetic data with varying substrate/inhibitor concentrations |

| kᵢₙₐ꜀ₜ/Kᵢ | Second-order rate constant for irreversible inactivation. | Time-dependent inactivation studies |

Receptor Pharmacology Studies

Based on extensive research on indole (B1671886) derivatives with N-ethyl morpholine moieties, the Cannabinoid Receptor 2 (CB2) is a highly probable target. nih.govnih.gov The CB2 receptor is a GPCR involved in modulating immune responses and inflammation, making it an attractive therapeutic target. ontosight.aifrontiersin.org Pharmacological studies would aim to characterize the nature and efficacy of the interaction of this compound with this receptor.

Key pharmacological parameters include:

Affinity (Ki): As determined by radioligand binding assays, this measures how tightly the compound binds to the receptor.

Potency (EC50): This is the concentration of the compound that produces 50% of its maximal effect in a functional assay (e.g., cAMP inhibition) and is a measure of its functional strength. nih.gov

Efficacy (Emax): This describes the maximal response a compound can produce upon binding to the receptor, relative to a known full agonist.

Selectivity: This is a critical parameter, typically expressed as the ratio of affinity or potency at off-target receptors (e.g., CB1) versus the target receptor (CB2). High selectivity for CB2 over CB1 is desirable to avoid the psychoactive effects associated with CB1 activation. nih.gov

Research on a series of closely related indole compounds with N-ethyl morpholine moieties has identified potent and highly selective CB2 agonists. nih.govnih.gov The data below illustrates the type of findings that would be sought for this compound.

| Compound (Analog) | CB2 EC₅₀ (nM) | CB1 EC₅₀ (nM) | Selectivity Ratio (CB1/CB2) |

|---|---|---|---|

| Analog 1 | 2.5 | >10000 | >4000 |

| Analog 2 | 1.8 | >10000 | >5555 |

| Analog 3 | 3.1 | >10000 | >3225 |

| GW405833 (Reference) | 3.5 | >10000 | >2857 |

These studies demonstrate that the indole N-ethyl morpholine scaffold can produce compounds with low nanomolar potency and over 1000-fold selectivity for the CB2 receptor, suggesting that this compound could possess a similar pharmacological profile. nih.gov

Protein-Ligand Interaction Mapping using Biophysical Techniques

To gain a deeper, molecular-level understanding of how this compound engages its target, a variety of biophysical techniques can be employed. elsevierpure.comresearchgate.net These methods provide crucial information on binding thermodynamics, kinetics, and the precise structural details of the interaction, which is invaluable for any subsequent lead optimization efforts. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. acs.org This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This helps to understand the driving forces behind the binding event (e.g., hydrogen bonding vs. hydrophobic effects).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time. nih.gov It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), in addition to the equilibrium dissociation constant (Kd). This information is particularly useful for understanding the residence time of a compound on its target.

X-ray Crystallography or Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can provide an atomic-resolution three-dimensional structure of the compound bound to its target protein. This is the most definitive method for visualizing the binding mode, identifying key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and understanding the basis of selectivity.

Molecular Docking: In the absence of an experimental structure, computational molecular docking can be used to predict the binding pose. Docking studies performed on analogous CB2 agonists suggest that the indole ring and N-ethyl morpholine moiety are key for interaction. nih.gov The indole often forms arene–H interactions, while the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor with specific residues in the receptor's binding pocket. nih.gov

| Technique | Key Information Provided | Primary Application |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, Stoichiometry (n) | Thermodynamic characterization of binding |

| Surface Plasmon Resonance (SPR) | Kd, kₒₙ, kₒբբ | Kinetic analysis of binding (on/off rates) |

| X-ray Crystallography / Cryo-EM | 3D atomic structure of the complex | Definitive binding mode determination |

| Molecular Docking | Predicted binding pose and key interactions | Hypothesis generation for SAR studies |

For this compound, docking studies predict that the morpholine nitrogen could form a hydrogen bond with residue Thr114 in the CB2 receptor, while the indole ring engages in hydrophobic interactions with residues like Phe87. nih.gov Confirmation of these interactions through experimental biophysical and structural methods would be a critical step in validating CB2 as a primary target.

Future Directions and Emerging Research Avenues

Exploration of Diverse Indole-Morpholine Scaffolds

The future development of compounds based on 4-(2-(1H-Indol-1-yl)ethyl)morpholine hinges on the systematic exploration of its structural diversity. The indole (B1671886) core and the morpholine (B109124) moiety can be chemically modified in numerous ways to fine-tune their pharmacological properties. researchgate.netnih.gov Researchers are investigating substitutions at various positions on the indole ring, the introduction of different linkers between the two heterocyclic systems, and the modification of the morpholine ring itself. researchgate.netnih.gov For instance, introducing substituents like halogens, methoxy (B1213986) groups, or acetyl groups onto the indole ring has been shown to significantly influence cytotoxic activity in related compounds. mdpi.com The goal is to create libraries of novel analogues to screen against a wide array of biological targets, including protein kinases, tubulin, and G-protein coupled receptors, which are implicated in diseases ranging from cancer to neurodegenerative disorders. nih.govnih.gov The development of new synthetic methodologies will also be crucial to access more complex and previously inaccessible molecular architectures. sciencedaily.com

Table 1: Examples of Diverse Indole-Morpholine Scaffolds and Their Investigated Biological Activities

| Scaffold Modification | Example Compound Class | Potential Biological Target/Activity |

| Substitution on Indole Ring | 5-Chloro or 5-Methoxy Indole Derivatives | Enhanced Cytotoxicity in Cancer Cells |

| Linker Modification | Indole-Pyrimidine Hybrids | Antiproliferative, Tubulin Polymerization Inhibition |

| Morpholine Ring Analogs | Indole-Thiomorpholine Hybrids | Antiproliferative Activity against various cancer cell lines |

| Spirocyclic Integration | Spiroindole Derivatives | Apoptosis Induction, Anticancer Agents |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Table 2: Application of AI and ML in the Design of Indole-Morpholine Derivatives

| AI/ML Technique | Application | Expected Outcome |

| Deep Learning Neural Networks | De Novo Design, Virtual Screening | Generation of novel, optimized indole-morpholine structures with high predicted activity. |

| Bayesian Classifiers | Target Prediction | Identification of potential primary and secondary biological targets for a given scaffold. |

| Random Forest (RF) Models | ADMET Prediction | Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |

| Quantitative Structure-Activity Relationship (QSAR) | SAR Analysis | Identification of key molecular descriptors that correlate with biological potency and selectivity. |

Advanced Spectroscopic Techniques for Structural Elucidation of Interactions

Understanding precisely how a compound like this compound interacts with its biological target at a molecular level is fundamental to rational drug design. Advanced spectroscopic techniques are critical for elucidating the structural basis of these interactions. jelsciences.com Methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein. Other techniques, including fluorescence spectroscopy and surface plasmon resonance (SPR), offer real-time data on binding affinity, kinetics (association and dissociation rates), and thermodynamics. nih.govresearchgate.net These methods are invaluable for validating computational predictions from molecular docking and for understanding how subtle changes to the chemical structure impact target engagement. jelsciences.com

Table 3: Spectroscopic Techniques for Elucidating Indole-Morpholine-Target Interactions

| Technique | Principle | Information Obtained |

| Fluorescence Spectroscopy | Measures changes in the fluorescence of intrinsic (e.g., Tryptophan) or extrinsic fluorophores upon binding. | Binding affinity (Kd), stoichiometry, conformational changes in the target protein. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as the ligand binds to an immobilized target. | Real-time kinetics (kon, koff), binding affinity (Kd), and specificity. |

| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light to probe protein secondary structure. | Ligand-induced conformational changes in the target protein's secondary structure. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Direct measurement of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

Development of Novel Chemical Probes

Derivatives of this compound can serve as excellent starting points for the development of chemical probes. nih.gov These specialized molecules are designed to selectively interact with a specific biological target, enabling researchers to study its function within a complex cellular environment. To transform a compound into a chemical probe, it can be modified with reporter tags, such as fluorescent dyes for imaging, or with photoreactive groups for covalently labeling the target protein (photo-affinity labeling). dntb.gov.ua Such probes are instrumental in target validation, identifying downstream effects of target modulation, and mapping cellular pathways. The development of highly potent and selective probes from the indole-morpholine scaffold could accelerate our understanding of various disease-related proteins. nih.gov

Table 4: Strategies for Developing Chemical Probes from the Indole-Morpholine Scaffold

| Probe Type | Structural Modification | Research Application |

| Fluorescent Probe | Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). | Visualizing the subcellular localization of the target protein via fluorescence microscopy. |

| Biotinylated Probe | Addition of a biotin (B1667282) tag. | Affinity purification of the target protein and its binding partners for proteomic analysis. |

| Photo-affinity Probe | Incorporation of a photoreactive group (e.g., benzophenone, diazirine). | Covalent labeling and identification of the direct biological target(s). |

| Clickable Probe | Introduction of an alkyne or azide (B81097) group for "click chemistry" ligation. | In-situ labeling and visualization of targets in living cells or organisms. |

Multi-Targeting Approaches

Many complex diseases, such as cancer and neurodegenerative disorders, involve the dysregulation of multiple biological pathways. nih.gov The traditional "one-drug, one-target" paradigm is often insufficient to treat such multifactorial conditions. This has led to the rise of multi-target-directed ligands (MTDLs)—single chemical entities designed to modulate multiple targets simultaneously. springernature.comethz.ch The indole scaffold is particularly well-suited for this approach, as it is a known pharmacophore for a variety of targets, including kinases, tubulin, and DNA topoisomerases. nih.govnih.govnih.gov Future research will focus on designing derivatives of this compound that are rationally optimized to interact with a specific combination of disease-relevant targets. For example, a single compound could be engineered to inhibit both a protein kinase involved in cell proliferation and a tubulin protein to disrupt cell division, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.govnih.gov

Table 5: Potential Multi-Targeting Strategies for Indole-Morpholine Derivatives

| Disease Area | Potential Target Combination | Therapeutic Rationale |

| Cancer | Tyrosine Kinases & Tubulin | Simultaneous inhibition of cell signaling pathways and mitosis, offering a dual-pronged attack on tumor growth. |

| Alzheimer's Disease | Acetylcholinesterase (AChE) & Beta-amyloid (Aβ) Aggregation | Addressing both the cholinergic deficit and the formation of amyloid plaques with a single molecule. |

| Inflammation | Cyclooxygenase-2 (COX-2) & Tumor Necrosis Factor-alpha (TNF-α) | Dual inhibition of key pro-inflammatory mediators to achieve a broader anti-inflammatory effect. |

| Cancer | DNA Topoisomerase & Histone Deacetylase (HDAC) | Inducing DNA damage while simultaneously altering chromatin structure to enhance cancer cell death. |

常见问题

Q. What synthetic strategies are commonly employed for 4-(2-(1H-Indol-1-yl)ethyl)morpholine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Indole Core Formation : Use Fischer indole synthesis (phenylhydrazine + ketone under acidic conditions) to generate the indole moiety .

Ethyl Linker Introduction : Alkylation of the indole nitrogen with a bromoethylmorpholine derivative via nucleophilic substitution. Reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours) are critical to minimize byproducts .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Key Factors : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield (reported 50–70% in optimized protocols) .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation relies on:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for indole protons (δ 7.2–7.8 ppm), morpholine methylene groups (δ 3.5–3.7 ppm), and ethyl linker (δ 2.8–3.2 ppm) .

- IR : Confirm N-H (~3300 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches .

- Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation) reveals bond angles (e.g., C-N-C in morpholine: ~111°) and confirms stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer : Focus on modifying:

- Indole Substituents : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 5-position to enhance receptor binding affinity (e.g., serotonin receptors) .

- Morpholine Modifications : Replace morpholine with piperidine or adjust alkyl chain length to alter lipophilicity (logP) and blood-brain barrier penetration .

Experimental Design : - Synthesize 10–15 analogs with systematic substitutions.

- Test in vitro binding assays (e.g., radioligand displacement for σ receptors) and measure IC₅₀ values .

Table 1 : Example SAR Data for Analogues

| Substituent (Position) | Binding Affinity (Ki, nM) | logP |

|---|---|---|

| -H (Control) | 250 ± 15 | 2.1 |

| -Cl (5) | 85 ± 8 | 2.5 |

| -OCH₃ (7) | 300 ± 20 | 1.8 |

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time). For example, σ receptor binding assays may differ in membrane preparation methods .

- Compound Purity : Verify purity via HPLC (≥98%) and exclude batch-to-batch impurities using LC-MS .

- Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo results .

Case Study : A 2023 study reported conflicting cytotoxicity data (IC₅₀: 10 µM vs. 50 µM). Re-evaluation under uniform conditions (72-hour exposure, MTT assay) resolved the issue, attributing differences to incubation time .

Methodological Data Analysis

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):

Target Selection : Identify receptors (e.g., σ-1, 5-HT₂A) with homology models or crystal structures (PDB: 6DK1) .

Docking Parameters : Grid box centered on binding pockets, 50 runs per compound.

Validation : Compare predicted binding energies (ΔG) with experimental Ki values.

Example Output :

- Predicted ΔG: -9.2 kcal/mol vs. Experimental Ki: 85 nM (R² = 0.89) .

Experimental Design for Neuropharmacology

Q. What in vitro assays are suitable for evaluating neurotransmitter modulation?

- Methodological Answer :

- Calcium Flux Assays : Use HEK293 cells expressing 5-HT₃ receptors. Measure intracellular Ca²⁺ (Fluo-4 AM dye) after compound exposure (0.1–100 µM) .

- Radioligand Competition : Incubate rat cortical membranes with [³H]-ketanserin (5-HT₂A antagonist) to determine Ki values .

- Electrophysiology : Patch-clamp recordings on hippocampal neurons to assess GABA_A receptor modulation .

Notes

- Contradictions Addressed : Highlighted assay standardization and purity validation to reconcile conflicting results.

- Advanced Techniques : Emphasized computational modeling and SAR for hypothesis-driven optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。